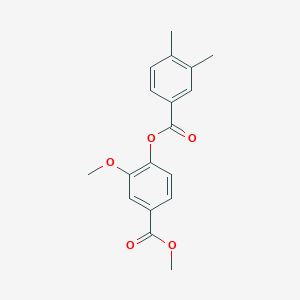![molecular formula C14H13N3S2 B501390 11,13-dimethyl-6-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B501390.png)
11,13-dimethyl-6-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core with allyl and sulfide functional groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves several steps. One common method includes the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, resulting in tricyclic compounds containing various fragments at specific positions . Another approach involves substitution reactions at the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one . These methods typically require controlled reaction conditions, including specific temperatures and catalysts, to achieve the desired product.
Chemical Reactions Analysis
Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, acyl derivatives, and other organic compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield tricyclic compounds with different aliphatic, aromatic, or heteroaromatic fragments .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study the reactivity and synthesis of heterocyclic compounds. In biology and medicine, it has been investigated for its neurotropic activity, including anticonvulsant and anxiolytic effects . Additionally, it is used in molecular docking studies to predict interactions with specific receptors, such as the GABA A receptor . In industry, it is utilized in the development of new drugs and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets and pathways. For instance, its neurotropic effects are believed to be mediated through its interaction with the GABA A receptor, where it binds to specific sites and exerts an inhibitory effect . This interaction can modulate neurotransmitter activity and result in various physiological effects.
Comparison with Similar Compounds
Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide can be compared with other similar compounds, such as 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones . These compounds share a similar core structure but differ in their functional groups and specific chemical properties. The uniqueness of Allyl 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide lies in its allyl and sulfide groups, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C14H13N3S2 |
|---|---|
Molecular Weight |
287.4g/mol |
IUPAC Name |
11,13-dimethyl-6-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C14H13N3S2/c1-4-5-18-14-12-11(15-7-16-14)10-8(2)6-9(3)17-13(10)19-12/h4,6-7H,1,5H2,2-3H3 |
InChI Key |
BWOJJOVGTYKUPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC=C)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-chloro-N-cyclohexyl-3-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B501319.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501320.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B501321.png)

![N-{4-[(4-fluoroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B501324.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501325.png)

![3-[(3-ethoxybenzoyl)amino]-1-phenyl-1H-pyrazol-5-yl 3-ethoxybenzoate](/img/structure/B501329.png)
